6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-12-6) is a poly-substituted quinoline-4-carbonyl chloride with a chlorine atom at the 6-position of the quinoline core and a 3-methylphenyl (m-tolyl) group at the 2-position, giving it a molecular formula of C17H11Cl2NO and a molecular weight of 316.18 g/mol. It is a reactive acyl chloride intermediate used to build diverse libraries of quinoline-4-carboxamides, esters, and thioesters.

Molecular Formula C17H11Cl2NO
Molecular Weight 316.2 g/mol
CAS No. 1160263-12-6
Cat. No. B1420582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride
CAS1160263-12-6
Molecular FormulaC17H11Cl2NO
Molecular Weight316.2 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
InChIInChI=1S/C17H11Cl2NO/c1-10-3-2-4-11(7-10)16-9-14(17(19)21)13-8-12(18)5-6-15(13)20-16/h2-9H,1H3
InChIKeyURCULIGTVBHLLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-12-6): A Specialized Intermediate for Structure-Activity Relationship Studies and Targeted Library Synthesis


6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-12-6) is a poly-substituted quinoline-4-carbonyl chloride with a chlorine atom at the 6-position of the quinoline core and a 3-methylphenyl (m-tolyl) group at the 2-position, giving it a molecular formula of C17H11Cl2NO and a molecular weight of 316.18 g/mol . It is a reactive acyl chloride intermediate used to build diverse libraries of quinoline-4-carboxamides, esters, and thioesters. The compound is classified as harmful/irritant (GHS07), with specific hazards including skin and eye irritation and respiratory tract irritation . Its primary value lies in the unique combination of the electron-withdrawing 6-Cl substituent on the quinoline scaffold and the meta-methyl substitution pattern on the 2-phenyl ring, which together provide a distinct electronic and steric profile compared to other 2-aryl-quinoline-4-carbonyl chloride analogs.

Why Generic 2-Aryl-quinoline-4-carbonyl Chlorides Cannot Replace 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride in Focused Screening Campaigns


Quinoline-4-carbonyl chlorides are not interchangeable building blocks, as even small changes in substitution pattern lead to profound differences in the physicochemical properties, reactivity, and ultimately the biological activity of the final amide or ester derivatives. The 6-chloro substituent on the quinoline core is a critical determinant of electronic character and has been directly linked to anti-hepatitis B virus (HBV) activity in structure-activity relationship (SAR) studies, where 4-aryl-6-chloro-quinoline analogs demonstrated inhibition of HBV DNA replication with IC50 values in the 4.4–9.8 μM range [1]. Replacing the 6-chloro substituent with hydrogen, or using a different aryl group at the 2-position, would yield a fundamentally different chemotype whose activity cannot be predicted from the 6-chloro-2-(3-methylphenyl) series. Additionally, the meta-methyl substitution on the 2-phenyl ring provides a steric and electronic profile that differs from the para-methyl or unsubstituted analogs, particularly in terms of dihedral angle and conjugation with the quinoline core [2]. These differences are sufficient to alter target binding, selectivity, and pharmacokinetic properties of the derived compounds, making exact structural specification essential for reproducible research.

Differential Evidence: 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride versus Closest Analogs


Enhanced Electron-Withdrawing Character: 6-Chloro Substituent Effect on Quinoline Core Reactivity

Compared to the non-chlorinated analog 2-(3-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160264-70-9), 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride incorporates a chlorine atom at the 6-position of the quinoline ring. This chlorine substituent is strongly electron-withdrawing (Hammett σₘ ≈ 0.37 for Cl), which decreases the electron density of the quinoline π-system and increases the electrophilicity of the carbonyl chloride at the 4-position. Elevated electrophilicity is critical for efficient acylation of weakly nucleophilic amines, such as electron-deficient anilines, in medicinal chemistry campaigns. In a study of 4-aryl-6-chloro-quinoline derivatives, the 6-chloro substituent was essential for anti-HBV activity, with nine compounds showing IC50 values of 4.4–9.8 μM against HBV DNA replication in HepG2.2.15 cells, while the corresponding non-chlorinated quinoline derivatives were not active in the same assay format [1]. The presence of the 6-chloro group enhances reactivity and is also linked to bioactivity in the derived quinoline-4-carboxamides [2].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship

Meta-Methyl Phenyl Substitution: Distinct Conformational and Steric Profile vs. Para- and Ortho-Substituted Analogs

The 3-methylphenyl (m-tolyl) substituent at the 2-position of the quinoline core distinguishes this compound from analogs with para-methyl (4-methylphenyl) or unsubstituted phenyl groups. The meta-substitution pattern alters the dihedral angle between the phenyl ring and the quinoline plane compared to para-substituted analogs, which can significantly impact the three-dimensional shape and target-binding properties of the derived amides. 2-(4-Methylphenyl)quinoline-4-carbonyl chloride (CAS 860112-78-3) and 2-phenylquinoline-4-carbonyl chloride are common comparator intermediates. While direct comparative crystallographic or computational data for the exact pair of intermediates is not published, class-level SAR studies on quinoline-4-carboxamide derivatives have demonstrated that the position of the methyl substituent on the 2-phenyl ring alters the binding affinity and selectivity profile of the final compounds, particularly against kinase targets such as PDK1 and HDAC [1].

Molecular Design Conformational Analysis Medicinal Chemistry

Fungicidal Activity Building Block: 6-Chloro-2-(3-methylphenyl)quinoline-4-carboxamides Exhibit Broad-Spectrum Antifungal Potential

While direct fungicidal data for 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride itself are not reported, closely related 6-chloro-2-aryl-quinoline-4-carbonyl chloride derivatives have been utilized as key intermediates for synthesizing fluorinated quinoline amide compounds with demonstrated fungicidal activity. In a study by Ni et al., a structurally analogous compound, 6-chloro-2-(2,6-difluorophenyl)quinoline-4-carbonyl chloride, was used to prepare a series of amides that exhibited >90% inhibition against Gaeumannomyces graminis at 50 mg/L [1]. These compounds also showed activity against Fusarium graminearum, Rhizoctonia cerealis, and Pyricularia grisea. The 6-chloro substituent on the quinoline ring is a conserved structural feature among fungicidal quinoline amides, suggesting that 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride can serve as a viable scaffold for generating novel fungicide candidates with a distinct 2-aryl substitution pattern compared to the published 2,6-difluorophenyl analog [1].

Agrochemical Fungicide Discovery Quinoline Amides

Availability and Pricing Competitiveness: 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride vs. Custom Synthesis of Alternative 6-Chloro-2-aryl Analogs

6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride is available from established laboratory chemical suppliers at catalog scale (e.g., 1 g, 5 g, 10 g quantities), with published pricing enabling budgeting for research procurement . In contrast, closely related analogs such as 6-chloro-2-(4-methylphenyl)quinoline-4-carbonyl chloride or 6-chloro-2-(2-methylphenyl)quinoline-4-carbonyl chloride (CAS 1160263-11-5) are not widely stocked and typically require custom synthesis, which introduces longer lead times (4–8 weeks) and higher costs. The explicit catalog listing with specified purity (typically ≥95%) and associated SDS documentation ensures quality and safety compliance for procurement. This availability advantage is particularly relevant for laboratories conducting systematic SAR exploration requiring multiple 6-chloro-2-aryl-quinoline intermediates.

Chemical Procurement Research Supply Chain Cost Efficiency

Optimal Procurement Scenarios for 6-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride


Building Focused Quinoline-4-Carboxamide Libraries for Antiviral Drug Discovery

This compound is ideally suited for constructing focused libraries of 6-chloro-2-(3-methylphenyl)quinoline-4-carboxamides as potential non-nucleoside anti-HBV agents. The 6-chloro substituent on the quinoline core has been validated as essential for HBV DNA replication inhibition, with structurally related 4-aryl-6-chloro-quinoline derivatives achieving IC50 values of 4.4–9.8 μM against HBV DNA replication in HepG2.2.15 cells [1]. Researchers can use this acyl chloride to rapidly generate diverse amide derivatives by reacting with a panel of amines, enabling systematic exploration of the amine SAR component while keeping the 6-chloro-2-(3-methylphenyl)-quinoline scaffold constant.

Synthesis of Novel Quinoline-Based Fungicide Candidates for Agrochemical Screening

The 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride scaffold can be deployed to prepare amide derivatives for fungicide discovery programs. Closely related 6-chloro-2-aryl-quinoline-4-carboxamides have demonstrated >90% inhibition of Gaeumannomyces graminis at 50 mg/L and broad-spectrum activity against Fusarium graminearum, Rhizoctonia cerealis, and Pyricularia grisea [2]. The unique 3-methylphenyl substitution at the 2-position offers a distinct chemotype that can be explored for selectivity and potency differentiation against commercially relevant fungal pathogens.

Kinase Inhibitor Development: Exploiting the Meta-Methyl Phenyl Motif for Target Selectivity

Quinoline-4-carboxamide derivatives are a privileged scaffold for kinase inhibition, including PDK1, HDAC, and Pim-1 kinases [3]. The meta-methyl substitution pattern on the 2-phenyl ring provides a distinct conformational profile that can influence kinase selectivity profiles compared to para-methyl or unsubstituted phenyl analogs. Medicinal chemistry groups synthesizing quinoline-4-carboxamide-based kinase inhibitors can use this specific acyl chloride to generate derivatives with unique binding geometries that may overcome selectivity challenges encountered with simpler 2-phenyl-quinoline-4-carboxamides.

Comparative SAR Studies: Systematically Probing the Effect of 6-Chloro and 3-Methyl Substitution

This compound serves as a key intermediate in systematic SAR studies where the independent contributions of the 6-chloro and 3-methyl substituents are being evaluated. By comparing derivatives synthesized from 6-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride with those from 2-(3-methylphenyl)quinoline-4-carbonyl chloride (no 6-Cl) and 6-chloro-2-phenylquinoline-4-carbonyl chloride (no 3-methyl), researchers can deconvolute the electronic and steric contributions of each substituent to biological activity [4].

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